Azadibenzocyclooctyne-PEG4-acid
Description
Foundational Principles of Click Chemistry in Biological Systems
First described in 2001, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal and non-toxic byproducts. wikipedia.org For a reaction to be considered a "click" reaction, it must be modular, stereospecific, and have a large thermodynamic driving force. wikipedia.org A key application of click chemistry is bioconjugation, where a biomolecule is joined to a reporter molecule. wikipedia.org To be effective in biological systems, these reactions must occur at or near biological conditions, be insensitive to oxygen and water, and proceed quickly to high yield. wikipedia.org
The Emergence of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for biological applications was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the need for the cytotoxic copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). SPAAC utilizes the ring strain of a cyclooctyne (B158145) to react with an azide (B81097), forming a stable triazole linkage. magtech.com.cn The high energy of the strained alkyne provides the driving force for the reaction, allowing it to proceed efficiently under physiological conditions.
Overview of Cyclic Alkynes in Bioorthogonal Research
The reactivity of cyclic alkynes in SPAAC is dependent on their ring strain. rsc.org Cyclooctynes, being the smallest stable cyclic alkynes, are highly reactive and have become popular reagents in bioorthogonal chemistry. rsc.orgmdpi.com The introduction of substituents, such as fused benzene (B151609) rings, can further increase the strain and enhance reactivity. rsc.org The development of various cyclooctyne derivatives has been a major focus of research to optimize reaction kinetics and stability for in vivo applications. magtech.com.cn
Significance of Aza-dibenzocyclooctyne (ADIBO) Frameworks
Among the developed cyclooctynes, the aza-dibenzocyclooctyne (ADIBO) framework, also known as dibenzoazacyclooctyne (DBCO), has shown some of the highest reaction rates in SPAAC. mdpi.comnih.gov The ADIBO structure contains two benzene rings fused to the cyclooctyne ring, which significantly increases the ring strain and, consequently, the reactivity towards azides. mdpi.com This high reactivity makes ADIBO-based reagents particularly useful for labeling biomolecules at low concentrations. researchgate.net
Rationale for Polyethylene (B3416737) Glycol (PEG) Integration in Bioorthogonal Probes
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer. creative-biolabs.comcreativepegworks.com Incorporating PEG linkers into bioorthogonal probes, such as those based on ADIBO, offers several advantages. researchgate.net PEGylation enhances the water solubility of hydrophobic molecules, which is crucial for their use in aqueous biological environments. creative-biolabs.com The flexible PEG chain can also act as a spacer, reducing steric hindrance between the reactive moiety and the biomolecule to be labeled, thereby improving conjugation efficiency. researchgate.netchempep.com Furthermore, PEGylation can improve the pharmacokinetic properties of bioconjugates, such as increasing their stability and circulation half-life. nih.gov
Chemical and Physical Properties
Azadibenzocyclooctyne-PEG4-acid is a heterobifunctional linker molecule. chempep.comconju-probe.com Its structure consists of three key components: the reactive aza-dibenzocyclooctyne (ADIBO) group, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid functional group. chempep.com The ADIBO moiety is responsible for the molecule's ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The PEG4 linker enhances water solubility and provides a flexible spacer. chempep.comsigmaaldrich.com The carboxylic acid allows for conjugation to amine-containing molecules.
| Property | Data |
| Synonyms | DBCO-PEG4-acid, Azadibenzocyclooctyne-PEG4-COOH |
| Molecular Formula | C₃₀H₃₆N₂O₈ |
| Molecular Weight | 552.6 g/mol |
| Appearance | Solid |
| Functional Groups | Carboxylic acid, Aza-dibenzocyclooctyne |
| Storage Temperature | -20°C |
Synthesis and Functionalization
The synthesis of aza-dibenzocyclooctyne (ADIBO or DIBAC) derivatives can be complex and time-consuming. mdpi.comnih.gov
Synthetic Routes to the Aza-dibenzocyclooctyne Core
One of the initial synthetic routes for the aza-dibenzocyclooctyne core was developed by van Delft. mdpi.comencyclopedia.pub This method starts with 2-iodobenzyl alcohol and 2-ethynylaniline. encyclopedia.pub The process involves a Sonogashira coupling to form an internal alkyne, followed by protection of the aniline, semi-hydrogenation to a cis-alkene, oxidation of the alcohol to an aldehyde, and finally, a reductive amination to form the eight-membered ring. encyclopedia.pub Another approach utilizes a Pictet-Spengler reaction of an N-methoxymethyl amide derived from o-iodoaniline. encyclopedia.pub More recent optimizations have focused on creating scalable, multi-gram syntheses without the need for chromatography.
Introduction of the PEG4-acid Linker
The PEG4-acid linker is typically introduced to the aza-dibenzocyclooctyne core via an amidation reaction. The primary or secondary amine of the ADIBO core is reacted with a suitable PEG4 derivative that has a reactive group on one end and a protected carboxylic acid on the other. For instance, an ADIBO-amine can be reacted with an N-hydroxysuccinimide (NHS) ester of a PEG4-acid, or the ADIBO-amine can be acylated with a compound like succinic anhydride (B1165640) to introduce a carboxylic acid, which can then be extended with a PEG linker. acs.org
Mechanism of Action in Bioorthogonal Labeling
Step-by-Step SPAAC Reaction with Azide-Modified Molecules
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of 1,3-dipolar cycloaddition. wikipedia.org The reaction between this compound and an azide-modified molecule proceeds through a concerted mechanism. researchgate.net
Approach of Reactants : The azide-functionalized molecule approaches the strained triple bond of the ADIBO ring.
Concerted Cycloaddition : The reaction proceeds in a single step where the electrons from the azide and the alkyne rearrange to form a five-membered triazole ring. This process is driven by the release of ring strain from the cyclooctyne.
Formation of a Stable Triazole Linkage : The resulting product is a stable triazole that covalently links the two molecules.
This reaction is highly selective and does not require a catalyst, making it ideal for use in complex biological systems.
Kinetic Profile: A Comparative Analysis
The reactivity of cyclooctynes in SPAAC reactions varies significantly depending on their structure. The table below provides a comparison of the second-order rate constants for the reaction of various cyclooctynes with an azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| OCT | ~0.0024 | nih.gov |
| DIFO | ~0.08 | researchgate.net |
| BCN | ~0.3 | researchgate.net |
| ADIBO (DBCO) | ~0.3 - 1.0 | researchgate.netrsc.org |
| BARAC | >1.0 | magtech.com.cn |
Note: Rate constants can vary depending on the specific azide and reaction conditions.
Applications in Bioconjugation and Chemical Biology
The unique properties of this compound make it a valuable tool in various areas of chemical biology and bioconjugation. chempep.com
Labeling of Biomolecules: Proteins, Glycans, and Nucleic Acids
This compound can be used to label a wide range of biomolecules that have been metabolically or enzymatically engineered to contain an azide group. biosyn.com
Protein Labeling : Site-specific incorporation of azide-bearing unnatural amino acids into proteins allows for their subsequent labeling with ADIBO-PEG4-reagents. nih.gov This can be used to study protein function, localization, and interactions.
Glycan Labeling : Cells can be metabolically fed with azide-modified sugars, which are then incorporated into their cell surface glycans. bioglyco.comsigmaaldrich.com These azide-labeled glycans can then be tagged with ADIBO-PEG4-probes for visualization and analysis. bioglyco.com
Nucleic Acid Labeling : Azide-modified nucleosides can be incorporated into DNA or RNA, which can then be labeled using SPAAC for applications in genomics and transcriptomics. rsc.org
Development of Antibody-Drug Conjugates (ADCs)
In the field of targeted therapy, this compound can be used as a linker to construct antibody-drug conjugates (ADCs). biochempeg.com An antibody can be modified with an azide, and a potent cytotoxic drug can be attached to the ADIBO-PEG4-acid. The SPAAC reaction is then used to conjugate the drug to the antibody. The PEG linker can help to improve the solubility and stability of the resulting ADC. creative-biolabs.combiochempeg.com
Applications in Cellular and In Vivo Imaging
The high reactivity and bioorthogonality of the ADIBO-azide ligation make it well-suited for imaging applications. rsc.org this compound can be conjugated to fluorescent dyes, allowing for the imaging of azide-labeled biomolecules in living cells and even in whole organisms. magtech.com.cnbioglyco.com This has been used to visualize glycans, proteins, and other cellular components. rsc.org Additionally, ADIBO derivatives have been labeled with radioisotopes for use in positron emission tomography (PET) imaging. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYANOWYMFCGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Design and Chemical Transformations of Azadibenzocyclooctyne Peg4 Acid
Chemical Synthesis of the Azadibenzocyclooctyne (ADIBO) Core Structure
The synthesis of the ADIBO core is a multi-step process that has been approached through various routes, each aiming for efficiency and scalability. mdpi.com A common strategy involves the construction of a key amine intermediate, which is then elaborated to the final strained alkyne. mdpi.com
A prevalent method for constructing the strained alkyne of the ADIBO core involves the conversion of an alkene precursor. mdpi.com The synthesis of alkynes from alkenes is a fundamental transformation in organic chemistry. youtube.com One common laboratory method involves the halogenation of the alkene to form a vicinal dihalide, followed by a double dehydrohalogenation reaction using a strong base to yield the alkyne. youtube.comyoutube.com
In the context of ADIBO synthesis, a key intermediate is a cis-alkene. mdpi.com For instance, one synthetic approach starts with 2-iodobenzyl alcohol and 2-ethynylaniline. mdpi.com A Sonogashira coupling reaction is first employed to form an internal alkyne, which is then subjected to semi-hydrogenation, often using a catalyst like palladium on barium sulfate (B86663) (Pd/BaSO₄), to produce the corresponding cis-alkene. mdpi.com An alternative route utilizes the commercially available dibenzosuberone (B195587) as a starting material, which can be converted to a key amine intermediate through a Beckmann rearrangement. mdpi.com
Once the appropriate fused ring system containing the alkene is in hand, the final step is the formation of the strained alkyne. This is typically achieved through a bromination-elimination sequence. The alkene is treated with bromine (Br₂) to form a dibromide, which is then subjected to a base-promoted double elimination to install the triple bond within the eight-membered ring. mdpi.comencyclopedia.pub
| Starting Materials | Key Reactions | Key Intermediate | Reference(s) |
| 2-Iodobenzyl alcohol, 2-Ethynylaniline | Sonogashira coupling, Semi-hydrogenation, Reductive amination | Fused cis-alkene amine | mdpi.com |
| Dibenzosuberone | Oximation, Beckmann rearrangement, Reduction | Fused ring amine | mdpi.com |
| 2-Bromo-benzyl bromide, 2-Chloroaniline | Intramolecular amination, Suzuki-Heck coupling | Fused ring amine | encyclopedia.pub |
| o-Iodoaniline | Amidation, N-methoxymethylation, Sonogashira coupling, Pictet-Spengler reaction | DIBAC-cobalt complex | mdpi.com |
This table provides a summary of different approaches to synthesize key precursors for the ADIBO core structure.
Stereochemistry is a critical aspect of organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its properties and reactivity. numberanalytics.comrijournals.com In the synthesis of ADIBO, controlling the stereochemistry is essential for obtaining the desired strained cyclooctyne (B158145). The strain in the eight-membered ring, which is crucial for its high reactivity in SPAAC, is a direct consequence of its specific 3D conformation.
The synthesis of the cis-alkene precursor is a key stereocontrolling step. mdpi.com The use of specific catalysts, such as Lindlar's catalyst or Pd/BaSO₄, for the hydrogenation of the alkyne intermediate ensures the formation of the cis isomer, which is necessary for the subsequent steps to yield the correct ring geometry. Molecules that differ only in the spatial arrangement of their bonds are known as stereoisomers. uou.ac.in The stereochemical outcome of a reaction can be influenced by several factors, including steric and electronic effects of the reactants and the reaction conditions. numberanalytics.com While ADIBO itself is chiral due to its twisted structure, many applications utilize it as a racemic mixture. However, for specific applications, the separation of enantiomers or an enantioselective synthesis might be required, which would involve the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. numberanalytics.com
Functionalization with Polyethylene (B3416737) Glycol (PEG) Spacers
The ADIBO core is often functionalized with linkers to improve its properties and provide a point of attachment for other molecules. Polyethylene glycol (PEG) is a commonly used spacer due to its hydrophilicity, biocompatibility, and ability to modulate the pharmacokinetic properties of conjugated molecules. nih.gov
Azadibenzocyclooctyne-PEG4-acid is a derivative where the nitrogen atom of the ADIBO core is functionalized with a four-unit PEG chain terminating in a carboxylic acid. The synthesis of this molecule involves the attachment of the PEG4-acid linker to the ADIBO core. This is typically achieved by reacting a suitable ADIBO precursor, often the secondary amine intermediate, with a pre-functionalized PEG4-acid derivative. encyclopedia.pub The terminal carboxylic acid of the PEG linker is usually protected during this step and deprotected afterward.
The terminal carboxylic acid group on the PEG spacer is a versatile handle for further conjugation. It can be activated, for example with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to react with primary amine groups on biomolecules or other labels to form a stable amide bond. broadpharm.com
The length of the PEG chain plays a significant role in the properties and applications of PEGylated molecules. acs.org The PEG4 spacer in this compound offers several advantages:
Increased Hydrophilicity: The PEG chain enhances the water solubility of the otherwise hydrophobic ADIBO core, which is beneficial for reactions in aqueous biological media. broadpharm.com
Reduced Aggregation: The hydrophilic PEG spacer helps to prevent the aggregation of the ADIBO reagent and its conjugates. sigmaaldrich.com
Steric Hindrance: The PEG spacer provides steric hindrance that can reduce non-specific binding and recognition by the immune system, potentially prolonging the circulation time of nanoparticles or other large conjugates. nih.govrsc.org
Flexible Spacer: The PEG chain acts as a flexible spacer, moving the reactive alkyne group away from the attached biomolecule, which can improve its accessibility for reaction with an azide-containing target.
The choice of PEG chain length is a balance of these factors. While longer PEG chains can further enhance solubility and shielding, they can also sometimes hinder the interaction with the target molecule if the chain is too long. acs.orgrsc.org For many applications, a short PEG linker like PEG4 provides a good compromise, offering improved properties without excessive steric hindrance. acs.org
Derivatization for Specific Research Applications
The this compound molecule is designed for further derivatization, with the terminal carboxylic acid serving as the primary point of attachment. This allows for its use in a wide range of research applications, primarily centered around copper-free click chemistry.
The carboxylic acid can be conjugated to a variety of molecules, including:
Fluorophores: For fluorescence imaging and tracking of biomolecules.
Biotin (B1667282): For affinity purification and detection using streptavidin-based systems.
Radiolabels: For applications in positron emission tomography (PET) imaging. For example, ADIBO derivatives have been used to label peptides with fluorine-18 (B77423) ([¹⁸F]). nih.gov
Drugs and Therapeutic Agents: For targeted drug delivery.
Solid Supports: For the immobilization of molecules for use in affinity chromatography or on microarrays. acs.org
| Reactant Class | Resulting Conjugate | Potential Application |
| Amine-functionalized fluorophore | Fluorescently labeled ADIBO reagent | Cellular imaging, Flow cytometry |
| Amine-functionalized biotin | Biotinylated ADIBO reagent | Affinity-based purification, Western blotting |
| Amine-functionalized drug molecule | Drug-linker-ADIBO conjugate | Targeted drug delivery |
| Amine-modified surface | Surface-immobilized ADIBO | Biosensors, Diagnostic arrays |
This table illustrates the versatility of the terminal carboxylic acid for creating a variety of research tools.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| ADIBO / DIBAC | Aza-dibenzocyclooctyne |
| This compound | Azadibenzocyclooctyne-tetraethylene glycol-acid |
| PEG | Polyethylene glycol |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Pd/BaSO₄ | Palladium on barium sulfate |
Synthesis of Activated Esters (e.g., N-Hydroxysuccinimide Esters)
The conversion of the terminal carboxylic acid of this compound into an activated ester, most commonly an N-Hydroxysuccinimide (NHS) ester, is a fundamental strategy for creating an amine-reactive probe. NHS esters readily react with primary and secondary amines under mild conditions to form stable amide bonds.
The synthesis of Azadibenzocyclooctyne-PEG4-NHS ester is typically achieved through a one-pot carbodiimide-mediated coupling reaction. In this procedure, the carboxylic acid is treated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearchgate.net The reaction is generally performed in an anhydrous aprotic solvent, for instance, dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature. interchim.frbroadpharm.com The carbodiimide (B86325) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the hydroxyl group of NHS to yield the desired NHS ester and a urea (B33335) byproduct. researchgate.net
A general protocol for this transformation is as follows: this compound is dissolved in anhydrous DMF, followed by the addition of NHS and EDC. The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). broadpharm.com Upon completion, the reaction mixture can be used directly in some applications or purified to isolate the Azadibenzocyclooctyne-PEG4-NHS ester. interchim.fr Purification is often necessary to remove the urea byproduct and any unreacted starting materials, which can be achieved by chromatography. The resulting Azadibenzocyclooctyne-PEG4-NHS ester is a moisture-sensitive compound and should be stored under anhydrous conditions at low temperatures. interchim.frarkat-usa.org
| Reactants | Reagents | Solvent | Conditions | Product |
| This compound | N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Anhydrous Dimethylformamide (DMF) | Room Temperature, 2-12 hours | Azadibenzocyclooctyne-PEG4-NHS ester |
Maleimide (B117702) Conjugates for Thiol Reactivity
To impart thiol-reactivity to the Azadibenzocyclooctyne-PEG4 scaffold, a maleimide group can be introduced. Maleimides are highly selective for sulfhydryl groups, forming stable thioether linkages via a Michael addition reaction. This makes them invaluable for conjugating molecules to cysteine residues in proteins or other thiol-containing biomolecules.
The synthesis of an Azadibenzocyclooctyne-PEG4-maleimide derivative typically involves a two-step process starting from the parent carboxylic acid. First, the this compound is converted to its corresponding amine-functionalized derivative, Azadibenzocyclooctyne-PEG4-amine (see section 2.3.3). This amine-terminated linker then serves as the nucleophile for reaction with a maleimide-containing precursor.
A common method for the introduction of the maleimide moiety is the reaction of the amine with maleic anhydride (B1165640). researchgate.netresearchgate.netgoogle.comgoogle.com This reaction proceeds through the formation of a maleamic acid intermediate, which is subsequently cyclized to the maleimide, often through dehydration using a reagent like acetic anhydride or by heating. google.com
A representative synthetic approach involves dissolving the Azadibenzocyclooctyne-PEG4-amine in a suitable solvent and adding maleic anhydride. The resulting intermediate is then treated with a dehydrating agent to afford the final maleimide conjugate.
| Reactants | Reagents | Intermediate | Dehydration | Product |
| Azadibenzocyclooctyne-PEG4-amine | Maleic Anhydride | Azadibenzocyclooctyne-PEG4-maleamic acid | Acetic Anhydride/Heat | Azadibenzocyclooctyne-PEG4-maleimide |
Amine-Functionalized Azadibenzocyclooctyne-PEG4 Derivatives
The creation of an amine-terminated version of the Azadibenzocyclooctyne-PEG4 linker from the corresponding carboxylic acid is a crucial step for subsequent functionalization, such as the introduction of a maleimide group or for direct conjugation to activated carboxyl groups.
The synthesis of Azadibenzocyclooctyne-PEG4-amine from this compound is generally accomplished through a standard amidation reaction. This involves activating the carboxylic acid, typically with a carbodiimide coupling agent like EDC in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a large excess of a diamine, such as ethylenediamine (B42938) or a similar short-chain diamine. nih.gov The use of a large excess of the diamine is critical to minimize the formation of the dimer where two molecules of the activated acid react with one molecule of the diamine.
A typical protocol would involve the activation of this compound with EDC and NHS in an anhydrous solvent like DMF. Subsequently, a solution of the diamine is added, and the reaction is stirred at room temperature. Purification by chromatography is then required to remove the excess diamine and other byproducts to yield the pure Azadibenzocyclooctyne-PEG4-amine.
| Reactants | Reagents | Solvent | Conditions | Product |
| This compound | Diamine (e.g., Ethylenediamine) | EDC, NHS (or HOBt) | Anhydrous DMF | Room Temperature |
Incorporation of Biotin and Other Affinity Tags
The conjugation of biotin, a vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, to the this compound scaffold creates a powerful tool for affinity-based detection, purification, and immobilization applications.
The synthesis of Azadibenzocyclooctyne-PEG4-biotin is achieved by forming a stable amide bond between the carboxylic acid of the linker and an amine-functionalized biotin derivative, such as biotin-amine or a biotin derivative with a short PEG spacer terminating in an amine. The coupling chemistry is analogous to the synthesis of the amine-functionalized derivative described in the previous section.
Typically, this compound is activated in situ using a carbodiimide coupling agent like EDC, often in combination with NHS to enhance efficiency and minimize side reactions. rsc.org This activated species is then reacted with the amine-containing biotin derivative in a suitable anhydrous solvent like DMF at room temperature. rsc.orgthermofisher.com The reaction progress is monitored, and upon completion, the product is purified using chromatographic techniques to remove unreacted starting materials and coupling byproducts. The resulting Azadibenzocyclooctyne-PEG4-biotin conjugate can then be used to label azide-containing molecules, which can subsequently be detected or captured using streptavidin-based reagents. researchgate.net
| Reactants | Reagents | Solvent | Conditions | Product |
| This compound | Amine-functionalized Biotin | EDC, NHS | Anhydrous DMF | Room Temperature |
Reaction Mechanism, Kinetics, and Orthogonality in Spaac Context
Mechanistic Pathways of Strain-Promoted Azide-Alkyne Cycloaddition with Azadibenzocyclooctyne-PEG4-acid
The fundamental principle of the strain-promoted azide-alkyne cycloaddition (SPAAC) is the use of a cycloalkyne, wherein the alkyne bond is distorted from its ideal linear geometry. This inherent ring strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), obviating the need for the cytotoxic copper(I) catalyst used in the classical Huisgen cycloaddition. scispace.comnih.gov
The reaction between this compound and an azide proceeds through a concerted, yet asynchronous, transition state. The dibenzo-annulation of the cyclooctyne (B158145) ring in the azadibenzocyclooctyne core structure imparts a high degree of ring strain, which is a key factor in its high reactivity. nih.gov The fusion of the two benzene (B151609) rings to the cyclooctyne core forces the alkyne bond into a more acute angle, thereby increasing its reactivity towards 1,3-dipolar cycloaddition with azides.
Quantitative Kinetic Analysis of SPAAC Reactions
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is a measure of how quickly the cycloalkyne and azide react.
While specific kinetic data for this compound is not extensively published, the rates for the parent aza-dibenzocyclooctyne (also known as DIBAC or ADIBO) and other closely related DBCO derivatives provide valuable insights. These reactions are typically monitored using techniques like NMR spectroscopy or UV-Vis spectrophotometry. nih.govresearchgate.net
The solvent can have a notable effect on the reaction rate. Generally, SPAAC reactions are faster in more polar, protic solvents. For instance, reactions in water or mixtures of water and organic co-solvents often exhibit enhanced rates compared to purely organic media. researchgate.net The presence of the hydrophilic PEG4 linker in this compound is expected to improve its solubility and reaction kinetics in aqueous buffers, which are the most relevant media for biological applications.
Table 1: Representative Second-Order Rate Constants of DIBAC with Benzyl Azide in Different Solvents
| Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |
| CD3CN | 0.88 |
| CDCl3 | 0.41 |
| DMSO-d6 | 0.30 |
Data is for the parent DIBAC compound and serves as an estimate for the reactivity of the Azadibenzocyclooctyne core.
Several factors beyond the intrinsic reactivity of the cycloalkyne influence the efficiency of the SPAAC reaction:
Concentration: As a bimolecular reaction, the rate of cycloaddition is directly proportional to the concentration of both the cycloalkyne and the azide.
Temperature: Increasing the temperature generally increases the reaction rate, as it provides more kinetic energy to the reacting molecules to overcome the activation energy barrier. Studies on related DBCO derivatives show a significant rate enhancement when the temperature is increased from 25 °C to 37 °C. researchgate.net
pH: The pH of the reaction medium can influence the rate, particularly if the azide or cycloalkyne contains ionizable groups. For DBCO derivatives, higher pH values have been observed to generally increase reaction rates. researchgate.net The carboxylic acid moiety of this compound will be deprotonated at physiological pH, which could influence its reactivity and solubility.
PEG Linker: The presence of a PEG linker, such as the PEG4 chain in the title compound, has been shown to enhance reaction rates. This is attributed to increased aqueous solubility and reduced aggregation of the reactants. researchgate.net
Comparative Reactivity Profiles of this compound with Other Strained Cycloalkynes
The reactivity of a cycloalkyne in SPAAC is a critical parameter for its selection in a particular application. Azadibenzocyclooctyne derivatives are known to be among the most reactive cyclooctynes available.
Bicyclononyne (BCN) is another widely used strained cycloalkyne. While still highly reactive, BCN derivatives generally exhibit slower reaction kinetics compared to dibenzocyclooctyne derivatives like Azadibenzocyclooctyne. The additional ring strain imparted by the fused benzene rings in the latter is the primary reason for this difference. In direct comparative studies, DBCO derivatives have been shown to be more efficient in binding to azides than BCN derivatives.
Difluorinated cyclooctyne (DIFO) was one of the first generations of strained cyclooctynes developed for copper-free click chemistry. While effective, its reactivity is surpassed by that of DBCO and its derivatives. The introduction of the dibenzo-annulation in DBCO significantly increases the ring strain and, consequently, the reaction rate. Azadibenzocyclooctyne (DIBAC/ADIBO), the core of the title compound, is a further evolution, demonstrating even higher reactivity than the original DBCO.
Table 2: Comparative Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Rate Constant (k₂, M⁻¹s⁻¹) |
| DIFO | ~0.004 |
| BCN | ~0.06 |
| DBCO | ~0.1 |
| DIBAC (Azadibenzocyclooctyne) | ~0.3 - 0.9 |
This table presents approximate, literature-reported values for the reaction with a model azide to illustrate the relative reactivities. The rate for DIBAC is a range observed in different organic solvents. researchgate.net
The data clearly positions the azadibenzocyclooctyne core of this compound as one of the most reactive scaffolds for SPAAC, ensuring rapid and efficient conjugation even at low concentrations.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 2-(2-(2-(2-((5,6-didehydro-11,12-dihydrodibenzo[a,e]cycloocten-5-yl)oxy)ethoxy)ethoxy)ethoxy)acetic acid |
| BCN | Bicyclo[6.1.0]nonyne |
| DIFO | Difluorinated cyclooctyne |
| DBCO | Dibenzocyclooctyne |
| DIBAC/ADIBO | Azadibenzocyclooctyne |
| PEG | Polyethylene (B3416737) glycol |
| NMR | Nuclear Magnetic Resonance |
| UV-Vis | Ultraviolet-Visible |
| DIBO | Dibenzocyclooctynol |
| CD3CN | Acetonitrile-d3 |
| CDCl3 | Chloroform-d |
| DMSO-d6 | Dimethyl sulfoxide-d6 |
| Benzyl Azide | (Azidomethyl)benzene |
Analysis of Oxa-dibenzocyclooctyne (ODIBO) and Other High-Reactivity Probes
The catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC) has become a prominent ligation strategy in various scientific fields. uga.edu A key area of development within SPAAC has been the creation of cyclooctyne probes with enhanced reactivity. This has been primarily achieved by increasing the ring strain of the cyclooctyne, which in turn lowers the activation energy for the cycloaddition reaction with azides. nih.govrsc.org
Oxa-dibenzocyclooctyne (ODIBO) is a notable example of a high-reactivity probe. uga.eduuga.edu It can be synthesized through the photochemical decarbonylation of its corresponding cyclopropenone precursor. uga.edunih.gov What makes ODIBO particularly effective is its exceptional reaction kinetics with azides, exhibiting one of the fastest rates among reported cyclooctynes. uga.eduuga.edunih.gov Furthermore, its rate of cycloaddition shows a dramatic increase in neutral aqueous solutions. uga.edunih.gov
The reactivity of cyclooctynes can be enhanced by modifying their structural parameters. For instance, the fusion of two aryl rings in dibenzocyclooctynes like DIBO leads to very high strain and improved reactivity. wikipedia.org Another strategy involves the introduction of electron-withdrawing groups at the propargylic position, as seen in monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes. wikipedia.org The combination of these approaches can lead to even higher reactivity, although sometimes at the cost of stability. nih.gov
Below is a data table comparing the second-order rate constants of various cyclooctyne probes, illustrating the progression in reactivity.
| Cyclooctyne Probe | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| Cyclooctyne (OCT) | 0.0024 wikipedia.org |
| Monofluorinated Cyclooctyne (MOFO) | 0.0043 wikipedia.org |
| Difluorinated Cyclooctyne (DIFO) | 0.076 wikipedia.org |
| Dibenzocyclooctyne (DIBO) | 0.057 wikipedia.org |
| Azadibenzocyclooctyne (ADIBO/DIBAC) | 0.31 wikipedia.org |
| Oxa-dibenzocyclooctyne (ODIBO) | >45 (in aqueous solution) nih.govresearchgate.net |
It is important to note that direct comparison of reactivity should be done with caution as reaction rates can be influenced by the solvent and the analytical technique used for measurement. nih.govresearchgate.net
Advanced Applications in Chemical Biology Research
Precision Bioconjugation of Macromolecules
The ability to selectively and covalently link molecules to proteins, nucleic acids, and other biomolecules is fundamental to understanding their function. Azadibenzocyclooctyne-PEG4-acid provides a powerful method for achieving this with high precision.
The carboxylic acid group of this compound can be readily activated, for instance by conversion to an N-hydroxysuccinimide (NHS) ester, to react with primary amines present in proteins and peptides, such as the side chain of lysine (B10760008) residues. This reaction introduces the azadibenzocyclooctyne moiety onto the protein surface. Subsequently, an azide-containing molecule of interest, such as a fluorescent dye, a drug molecule, or another protein, can be "clicked" onto the modified protein. This two-step strategy allows for the site-specific labeling of proteins, enabling researchers to probe protein function, track their localization within cells, and construct protein-drug conjugates for therapeutic applications.
Data on this compound Derivatives for Protein Modification:
| Derivative | Reactive Group | Target Functional Group on Biomolecule |
| This compound | Carboxylic Acid | Amine (after activation) |
| Azadibenzocyclooctyne-PEG4-NHS ester | NHS ester | Primary Amine |
| Azadibenzocyclooctyne-PEG4-maleimide | Maleimide (B117702) | Thiol (e.g., cysteine) |
Similar to proteins, nucleic acids can be functionalized with this compound. Synthetic oligonucleotides can be synthesized with an amine modification at a specific position, which can then be conjugated with activated this compound. This allows for the attachment of various payloads, including imaging agents for tracking nucleic acid delivery and localization, or therapeutic agents for targeted gene silencing. The copper-free nature of the click reaction is particularly advantageous for nucleic acid labeling, as copper ions can cause degradation of DNA and RNA.
The study of glycans and lipids, key components of cell membranes and important signaling molecules, has been advanced by the use of bioorthogonal chemistry. Cells can be metabolically labeled with azide-modified sugars or fatty acids, which are incorporated into cellular glycans and lipids. These azide-tagged biomolecules can then be visualized by reaction with an azadibenzocyclooctyne-functionalized probe, such as a fluorescent dye conjugated to this compound. This approach has been used to image glycan and lipid trafficking and to identify changes in their expression associated with disease states.
Strategies for Biomolecule Imaging and Tracking in Complex Biological Environments
A major application of this compound is in the imaging of biomolecules within living cells and organisms. By conjugating a fluorescent dye to this compound, researchers can create a probe that will specifically react with an azide-modified biomolecule of interest. This allows for the visualization of the biomolecule's localization, dynamics, and interactions in its native environment. The high specificity and biocompatibility of the copper-free click reaction make it ideal for live-cell imaging, minimizing perturbation to the biological system.
Development of Chemical Probes for Receptor and Enzyme Studies
This compound serves as a versatile linker for the construction of sophisticated chemical probes to investigate the function of receptors and enzymes. For example, a known ligand for a specific receptor can be modified with an azide (B81097) group. This azide-modified ligand can then be used in conjunction with this compound conjugated to a reporter molecule (e.g., biotin (B1667282) or a fluorescent tag) to label and identify the target receptor in complex biological samples. This strategy is also employed in the development of activity-based probes, where an inhibitor of a specific enzyme is functionalized with an azide and used to covalently label and profile the activity of that enzyme. Furthermore, this linker is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Key Features of this compound in Probe Development:
| Feature | Benefit |
| Bioorthogonal Reactivity | Enables specific labeling in complex biological mixtures without side reactions. |
| PEG4 Spacer | Increases hydrophilicity and reduces aggregation of the probe. |
| Versatile Carboxylic Acid Handle | Allows for conjugation to a wide variety of molecules (e.g., ligands, inhibitors, fluorophores). |
Incorporation of Non-Canonical Amino Acids (ncAAs) in Protein Engineering
The genetic code can be expanded to incorporate non-canonical amino acids (ncAAs) bearing azide groups into proteins at specific sites. This powerful technique allows for the precise introduction of a bioorthogonal handle into a protein of interest. This compound can then be used to selectively "click" a molecule of interest onto the azide-containing nCAA. This approach has been used to create proteins with novel functions, to study protein structure and dynamics, and to develop new biotherapeutics. The ability to precisely control the site of modification offers a significant advantage over traditional, less specific protein labeling methods.
Genetic Encoding Strategies for Bioorthogonal Tags
A powerful strategy for site-specific protein modification involves the genetic incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups. This is achieved by engineering the cell's translational machinery, typically by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a nonsense codon, such as the amber stop codon (UAG). nih.govnih.gov This allows for the site-specific insertion of a UAA with, for example, an azide group into a protein of interest. youtube.comyoutube.com
Once the azide-bearing UAA is incorporated into the protein, this compound can be used to selectively label the protein through the SPAAC reaction. The high reactivity of the azadibenzocyclooctyne moiety with the azide group ensures that the labeling occurs with high efficiency and specificity, even in the complex environment of a living cell. conju-probe.com The PEG4 linker helps to maintain the protein's native conformation and function by providing a flexible, hydrophilic spacer. The terminal carboxylic acid on the this compound can be pre-functionalized with a variety of probes, such as fluorescent dyes or affinity tags, enabling detailed studies of protein localization, trafficking, and interaction. This approach provides researchers with a powerful tool to investigate protein function with minimal perturbation to the biological system. nih.govyoutube.com
Chemoenzymatic Modification Approaches
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve site-specific protein modifications that are often challenging to accomplish through purely chemical means. One such technique is sortase-mediated ligation, which utilizes the transpeptidase enzyme Sortase A (SrtA). SrtA recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a thioacyl intermediate that can then be resolved by a nucleophile, typically an N-terminal glycine. nih.gov
This compound can be integrated into chemoenzymatic strategies by first modifying a glycine-containing peptide with the this compound via its carboxylic acid group. This creates a bioorthogonal probe that can be enzymatically ligated to a protein of interest containing the sortase recognition motif. This approach allows for the site-specific installation of the azadibenzocyclooctyne moiety onto the protein. The modified protein can then be subjected to a second bioorthogonal reaction with an azide-containing molecule of interest. This two-step approach provides a high degree of control over the final conjugate structure. The use of a PEG linker in this context has been shown to be beneficial for the efficiency of sortase-mediated ligations. nih.gov
Design of Linkers for Targeted Molecular Architectures
Applications in Antibody-Drug Conjugate (ADC) Design
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays the crucial role of connecting the antibody to the drug payload. An ideal linker is stable in circulation but allows for the efficient release of the cytotoxic drug upon internalization into the target cancer cell.
The Azadibenzocyclooctyne moiety of this compound can be used to attach the linker to an antibody that has been functionalized with an azide group, for example, through the incorporation of an azido-UAA. The carboxylic acid end can be conjugated to the cytotoxic payload. The PEG4 component of the linker can enhance the aqueous solubility of the ADC, which is particularly important when dealing with hydrophobic drug molecules. nih.govnih.gov Furthermore, the flexibility of the PEG chain can help to ensure that both the antibody and the drug can adopt their optimal conformations without steric hindrance. While various linker chemistries are employed in ADC design, the bioorthogonal nature of the azadibenzocyclooctyne-azide reaction offers a highly specific and stable conjugation method. medchemexpress.com
Role in PROTAC (Proteolysis Targeting Chimera) Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The linker is a critical determinant of a PROTAC's success, as it must orient the two ligands in a way that facilitates the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). axispharm.comnih.gov
The this compound scaffold is well-suited for the construction of PROTACs. Its bifunctional nature allows for the sequential or convergent attachment of the target protein ligand and the E3 ligase ligand. For instance, the carboxylic acid can be used to attach one of the ligands, while the azadibenzocyclooctyne moiety can be reacted with an azide-functionalized version of the other ligand. The PEG4 linker provides several advantages in PROTAC design. Its length and flexibility can be crucial for achieving the optimal distance and orientation between the two proteins. nih.gov Moreover, the hydrophilicity of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule, which are often challenges in PROTAC development. precisepeg.combiochempeg.com By modulating the linker, researchers can fine-tune the degradation efficiency and selectivity of the PROTAC. axispharm.com
Applications in Materials Science and Nanotechnology Research
Engineering of Functionalized Surfaces and Interfaces
The ability to precisely control the chemical composition of a material's surface is paramount in many technological applications. Azadibenzocyclooctyne-PEG4-acid provides a robust method for achieving such control through SPAAC, enabling the covalent immobilization of a wide array of molecules onto various substrates.
The functionalization of planar substrates like glass slides and microarrays with biomolecules is crucial for the development of biosensors, diagnostic arrays, and platforms for studying cell-surface interactions. This compound facilitates this process by first allowing for the derivatization of the substrate with azide (B81097) groups. Subsequently, biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain a DBCO group can be specifically and efficiently "clicked" onto the azide-functionalized surface. This method offers high specificity and proceeds under mild conditions, preserving the biological activity of the immobilized molecules. chempep.com
Research has demonstrated the successful use of SPAAC for patterning surfaces with biomolecules. rsc.org For instance, microcontact printing can be used to create micropatterned azide-terminated self-assembled monolayers (SAMs) on a surface. A heterobifunctional linker containing a cyclooctyne (B158145) can then be used to create specific patterns for biomolecule immobilization. rsc.org This technique allows for the creation of bifunctional surfaces where different biomolecules can be orthogonally immobilized using SPAAC and other ligation chemistries. rsc.org
Table 1: Example of Biomolecule Immobilization on a Planar Substrate
| Step | Description | Reagents |
| 1. Surface Azidation | The glass slide is treated to introduce azide functional groups on its surface. | Azide-containing silane |
| 2. Biomolecule Modification | The biomolecule of interest (e.g., an antibody) is reacted with Azadibenzocyclooctyne-PEG4-NHS ester to attach the DBCO moiety. | Azadibenzocyclooctyne-PEG4-NHS ester |
| 3. Immobilization via SPAAC | The DBCO-modified biomolecule is incubated with the azide-functionalized glass slide, leading to covalent attachment via SPAAC. | DBCO-modified biomolecule, azide-functionalized slide |
Microbeads and polymeric supports are widely used in affinity chromatography, solid-phase synthesis, and as carriers for catalysts and enzymes. Functionalizing these supports with specific ligands is essential for their application. This compound provides a powerful tool for this purpose. The carboxylic acid end of the molecule can be activated and reacted with amine-functionalized microbeads or polymeric supports to form a stable amide bond, thereby introducing the DBCO group onto the solid phase. broadpharm.com These DBCO-functionalized supports can then readily react with azide-modified molecules of interest.
For example, amino-functionalized magnetic beads can be reacted with an NHS ester of a DBCO-PEG linker to create DBCO-functionalized beads. nih.govresearchgate.net These beads can then be used to capture azide-labeled proteins or other biomolecules directly from complex mixtures like cell lysates. nih.gov This approach has been successfully used for the immobilization and enrichment of azide-labeled proteins for further analysis. researchgate.net
Fabrication and Characterization of Advanced Polymeric Materials
The principles of click chemistry, particularly SPAAC, are increasingly being applied to the synthesis and modification of polymers, leading to the development of materials with novel properties and functionalities.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly valuable in biomedical applications such as tissue engineering and drug delivery. researchgate.net this compound and similar DBCO-containing molecules are instrumental in the formation of hydrogels through SPAAC cross-linking. In a typical approach, two multi-arm PEG precursors are synthesized: one functionalized with azide groups and the other with DBCO groups. researchgate.netnih.gov When these two precursors are mixed, a rapid and efficient cross-linking reaction occurs via SPAAC, resulting in the formation of a hydrogel. researchgate.netnih.gov
The properties of these hydrogels, such as their mechanical stiffness and degradation profile, can be precisely tuned by controlling the concentration and architecture of the polymer precursors. nih.gov For instance, using dendritic end-groups on the PEG chains can lead to hydrogels with high reproducibility and excellent cell viability for applications in 3D cell culture. nih.gov Research has shown that hydrogels formed via SPAAC can be non-cytotoxic and support cell growth and spreading. nih.gov
Table 2: Components for SPAAC Hydrogel Formation
| Component | Function | Example |
| Azide-Functionalized Polymer | Provides the azide groups for the cycloaddition reaction. | Multi-arm PEG-azide |
| Alkyne-Functionalized Polymer | Provides the strained alkyne for the cycloaddition reaction. | Multi-arm PEG-DBCO |
| Solvent | Typically an aqueous buffer to mimic physiological conditions. | Phosphate-buffered saline (PBS) |
Polycarbonates and poly(estercarbonates) are important classes of engineering thermoplastics. The incorporation of functional groups into their polymer backbones can impart new properties and expand their applications. The SPAAC reaction offers a highly efficient method for the post-polymerization functionalization of these materials. By synthesizing polycarbonate or poly(estercarbonate) chains containing azide side groups, it is possible to subsequently "click" on molecules containing a DBCO moiety, such as this compound. This allows for the introduction of a wide range of functionalities, including hydrophilic PEG chains, bioactive peptides, or fluorescent dyes, onto the polymer backbone. This approach has been utilized to create functional polymers for various applications. magtech.com.cn
Modification of Nanoparticles for Enhanced Functionality
Nanoparticles are at the forefront of nanotechnology research, with applications ranging from targeted drug delivery to advanced imaging. The surface modification of nanoparticles is critical to control their stability, biocompatibility, and targeting specificity. This compound is a key reagent for the functionalization of nanoparticles. chempep.com
The carboxylic acid group of this compound can be used to attach the molecule to nanoparticles that have amine groups on their surface. researchgate.net This process introduces the DBCO functionality onto the nanoparticle. These DBCO-modified nanoparticles can then be conjugated with azide-containing molecules, such as targeting ligands (e.g., antibodies, peptides) or therapeutic agents. nih.gov This "click" chemistry approach provides a highly specific and efficient way to create multifunctional nanoparticles.
For example, gold nanoparticles (AuNPs) can be functionalized with DBCO-PEG linkers. nih.govresearchgate.net These functionalized AuNPs can then be used to immobilize azide-labeled proteins. nih.gov The PEG spacer in this system plays a crucial role in preventing nanoparticle aggregation and maintaining the activity of the conjugated protein. nih.gov
Surface Functionalization of Polymeric Nanocarriers (e.g., PLGA-PFCE)
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely investigated as biodegradable and biocompatible nanocarriers for therapeutic agents and imaging probes. The encapsulation of perfluoro-15-crown-5-ether (PFCE) within a PLGA core creates a platform that can be used for imaging applications. The surface functionalization of these PLGA-PFCE nanoparticles is crucial for attaching targeting ligands, imaging agents, or other functional molecules. This compound, or its close structural analogs like DBCO-NHCO-PEG4, plays a key role in this process. wur.nl
The functionalization strategy typically involves the use of a PLGA-PEG block copolymer where the PEG terminus is functionalized with a DBCO group. This is achieved by reacting the terminal group of the PEG with a DBCO derivative, such as DBCO-NHCO-PEG4. wur.nl The resulting PLGA-PEG-DBCO polymer is then used to prepare nanoparticles using methods like single oil-in-water emulsion. wur.nl During nanoparticle formation, the hydrophobic PLGA segments form the core, while the hydrophilic PEG-DBCO chains orient towards the aqueous exterior, presenting the DBCO groups on the nanoparticle surface.
These surface-exposed DBCO groups are then ready to react with any azide-functionalized molecule via SPAAC. This catalyst-free click chemistry reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules without causing their degradation. nih.gov For instance, azide-functionalized fluorescent dyes (e.g., Azide-fluor 488) can be attached for imaging purposes, or azide-modified targeting peptides can be conjugated to direct the nanoparticles to specific cells or tissues. wur.nlnih.gov
The successful functionalization and characterization of these nanoparticles are confirmed through various analytical techniques. Dynamic light scattering (DLS) is used to determine the size and polydispersity index (PDI) of the nanoparticles, while Nuclear Magnetic Resonance (NMR) can be used to confirm the presence of the encapsulated PFCE and the surface-conjugated molecules. wur.nl
Table 1: Characterization of Functionalized PLGA-PFCE Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulated Material | Surface Functionalization |
|---|---|---|---|---|
| PLGA-PFCE | ~160 - 230 nih.gov | < 0.2 | Perfluoro-15-crown-5-ether (PFCE) | None |
| PLGA-PEG-DBCO | ~180 - 250 | < 0.2 | Perfluoro-15-crown-5-ether (PFCE) | DBCO groups via PEG linker |
| Functionalized Nanoparticle | ~185 - 260 | < 0.2 | Perfluoro-15-crown-5-ether (PFCE) | Conjugated azide-modified molecules |
Note: The data presented is a representative summary based on typical findings in the literature. Actual values can vary depending on the specific formulation and experimental conditions.
Conjugation to Inorganic Nanoparticles (e.g., Gold Nanoparticles)
Gold nanoparticles (AuNPs) are extensively used in diagnostics, imaging, and therapeutic delivery due to their unique optical and electronic properties and their biocompatibility. nih.gov The functionalization of AuNPs with specific ligands is essential for their application. This compound provides a robust method for creating stable, functionalized AuNPs ready for bioorthogonal conjugation.
The process typically begins by modifying the surface of the gold nanoparticles with a linker that contains a DBCO group. While direct attachment of this compound via its carboxylic acid to a modified gold surface is possible, a common strategy involves using amine-reactive DBCO-PEG linkers (like DBCO-PEG4-NHS ester) to conjugate to an amine-functionalized surface. researchgate.net For example, a gold surface can be first functionalized with a layer of molecules presenting amine groups, followed by reaction with a DBCO-PEG-NHS ester. Alternatively, citrate-capped gold nanoparticles can be functionalized by exploiting the strong interaction with chemically modified proteins like bovine serum albumin (BSA). The BSA can be functionalized with a DBCO-PEG linker prior to its adsorption onto the AuNP surface. nih.gov
Once the AuNPs are decorated with DBCO groups, they can be readily conjugated with azide-tagged molecules, such as proteins, antibodies, or nucleic acids, through the SPAAC reaction. nanopartz.com This method offers high efficiency and site-specific conjugation, which is particularly advantageous for maintaining the biological activity of the conjugated molecule. researchgate.netnanopartz.com The PEG spacer in the linker enhances the solubility and stability of the functionalized nanoparticles in biological media, preventing aggregation. nih.gov
The resulting DBCO-functionalized gold nanoparticles serve as a versatile platform for a wide range of applications. For instance, conjugating targeting antibodies to these nanoparticles allows for the specific delivery of the nanoparticles to cancer cells for imaging or therapy. nanopartz.com
Table 2: Typical Protocol for Gold Nanoparticle Functionalization and Conjugation
| Step | Procedure | Purpose |
|---|---|---|
| 1. Surface Preparation | Functionalize citrate-capped AuNPs with an amine-containing ligand or a DBCO-functionalized protein (e.g., f-BSA). | To introduce reactive sites for linker attachment or to create a stable, functionalizable coating. nih.gov |
| 2. DBCO Linker Attachment | React the amine-functionalized AuNPs with a DBCO-PEG-NHS ester. | To covalently attach the DBCO moiety to the nanoparticle surface for subsequent click chemistry. researchgate.net |
| 3. Purification | Remove excess, unreacted linkers via centrifugation and washing. | To ensure that subsequent reactions are specific to the surface-bound DBCO groups. |
| 4. Azide-Molecule Conjugation | Incubate the DBCO-functionalized AuNPs with the desired azide-tagged molecule (e.g., protein, antibody) in a suitable buffer. | To form a stable covalent bond between the nanoparticle and the molecule via SPAAC. nanopartz.com |
| 5. Final Purification and Storage | Purify the conjugated nanoparticles to remove unconjugated molecules and store them in an appropriate buffer, often containing stabilizers like BSA or PEG. | To obtain a pure sample of functionalized nanoparticles and ensure their long-term stability. nanopartz.com |
Innovations in Radiochemistry and Isotopic Labeling
Radiosynthesis of Azadibenzocyclooctyne-based Tracers
The synthesis of radiolabeled tracers is a critical first step in the development of new diagnostic and therapeutic agents. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a molecule allows for its visualization and quantification in vivo using Positron Emission Tomography (PET). The radiosynthesis of azadibenzocyclooctyne-based tracers has been a significant step forward in this domain.
[¹⁸F]Azadibenzocyclooctyne ([¹⁸F]ADIBO) as a Radiochemical Synthon
[¹⁸F]Azadibenzocyclooctyne, commonly referred to as [¹⁸F]ADIBO, has emerged as a highly valuable radiochemical synthon. Its synthesis is typically achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective precursor is a tosylate-functionalized azadibenzocyclooctyne derivative. researchgate.netnih.gov
The structure of [¹⁸F]ADIBO is key to its utility. The strained cyclooctyne (B158145) ring is highly reactive towards azides, while the fluorine-18 atom allows for PET imaging. The molecule can also incorporate a polyethylene (B3416737) glycol (PEG) linker, such as a PEG4 spacer, which enhances its solubility and pharmacokinetic properties. The terminal carboxylic acid group on Azadibenzocyclooctyne-PEG4-acid provides a convenient handle for further chemical modifications if needed, although the primary application relies on the reactivity of the cyclooctyne.
Application in Radiopharmaceutical Development via Catalyst-Free Ligation
A major advantage of [¹⁸F]ADIBO is its application in catalyst-free ligation reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This type of "click chemistry" is bioorthogonal, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.gov This is a significant improvement over copper-catalyzed azide-alkyne cycloadditions (CuAAC), as the copper catalyst can be toxic to cells and organisms.
The high ring strain of the cyclooctyne in [¹⁸F]ADIBO allows it to react rapidly and specifically with azide-functionalized molecules, such as peptides, antibodies, or other targeting vectors. nih.gov This reaction forms a stable triazole linkage, covalently attaching the ¹⁸F-label to the biomolecule. The reaction proceeds efficiently at room temperature and in biocompatible solvents, which helps to preserve the structure and function of sensitive biomolecules. researchgate.netnih.gov
For example, N-terminally azido-modified peptides have been successfully labeled with [¹⁸F]ADIBO. The incubation of the azide-containing peptide with the radiolabeled synthon at room temperature leads to the formation of the desired ¹⁸F-labeled peptide tracer. researchgate.netnih.gov This straightforward, kit-like labeling approach is highly desirable for the routine production of radiopharmaceuticals.
Strategies for Achieving High Radiochemical Yields in Bioconjugation
Achieving high radiochemical yields (RCY) in the bioconjugation step is crucial for the successful and efficient production of radiopharmaceuticals. Several factors can influence the yield of the SPAAC reaction between [¹⁸F]ADIBO and an azide-containing biomolecule.
Concentration of Reactants: The concentration of both the [¹⁸F]ADIBO synthon and the azide-modified biomolecule plays a significant role. Generally, higher concentrations of the reactants lead to faster reaction rates and higher yields. However, the amount of the biomolecule precursor may be limited, and therefore, optimizing the concentration is a key step. Studies have shown that the radiochemical yield can be highly dependent on the amount of peptide used, with lower concentrations sometimes leading to decreased yields and increased side reactions. nih.gov For instance, in some syntheses, the amount of precursor used can vary from 2 mg to 9 mg, which can impact the final yield. researchgate.net
Reaction Time and Temperature: The SPAAC reaction with [¹⁸F]ADIBO is typically rapid, even at room temperature. Research has demonstrated that the cycloaddition can proceed with up to 95% radiochemical yield in ethanol (B145695) within 30 minutes. researchgate.netresearchgate.net While the reaction is often performed at room temperature to protect the integrity of the biomolecule, slight warming could potentially increase the reaction rate, though this needs to be balanced against the thermal stability of the reactants and the final product.
Solvent System: The choice of solvent can also affect the reaction efficiency. The reaction is often carried out in biocompatible solvents or mixtures that can solubilize both the radiolynthon and the biomolecule. Ethanol and aqueous buffers are commonly used. The polarity and protic nature of the solvent can influence the reaction kinetics. nih.govnih.gov
Purity of Reactants: The purity of both the [¹⁸F]ADIBO synthon and the azide-functionalized biomolecule is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, thus lowering the radiochemical yield of the target radiopharmaceutical.
By carefully controlling these parameters, researchers can achieve high and reproducible radiochemical yields in the bioconjugation of [¹⁸F]ADIBO, facilitating the development of novel PET tracers for a wide range of biological targets.
Radiolabeling and Bioconjugation Data
| Parameter | [¹⁸F]ADIBO Radiosynthesis | Bioconjugation with Azido-Peptide |
| Precursor | Azadibenzocyclooctyne-tosylate | N-terminally azido-modified peptide |
| Reaction Type | Nucleophilic Substitution | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Not required | Not required |
| Typical RCY | 21% - 56% (decay-corrected) | Up to 95% |
| Reaction Time | ~55 minutes | ~30 minutes |
| Temperature | Elevated | Room Temperature |
| Solvent | Acetonitrile | Ethanol / Aqueous Buffers |
Future Research Directions and Advanced Methodologies
Development of Novel Azadibenzocyclooctyne-PEG4-acid Derivatives with Enhanced Reactivity or Specificity
A primary area of future research will be the rational design and synthesis of new this compound derivatives. The goal is to create molecules with tailored properties, such as faster reaction kinetics, improved stability, or unique functionalities. The core azadibenzocyclooctyne scaffold can be chemically modified to fine-tune its electronic and steric properties, which in turn dictates its reactivity in SPAAC reactions. nih.gov
Strategies for creating these novel derivatives could include:
Modification of the Aromatic Rings: Introduction of electron-withdrawing or electron-donating groups onto the fused benzene (B151609) rings can modulate the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, thereby influencing the reaction rate with azides. scm.com For instance, fluorination of the aromatic rings has been shown to increase the reactivity of cyclooctynes. magtech.com.cn
Introduction of Additional Functional Groups: Derivatives could be synthesized to include other reactive handles, enabling dual or orthogonal labeling strategies. For example, a derivative could be created that also contains a group for a different bioorthogonal reaction, such as a tetrazine for reaction with a trans-cyclooctene.
The synthesis of these new derivatives will likely build upon established synthetic routes for aza-dibenzocyclooctynes, which often involve multi-step processes including Sonogashira coupling and Pictet-Spengler reactions. encyclopedia.pub
Table 1: Potential this compound Derivatives and Their Projected Enhancements
| Derivative Name | Proposed Modification | Projected Enhancement |
| Fluoro-Azadibenzocyclooctyne-PEG4-acid | Addition of fluorine atoms to the dibenzo rings | Increased reactivity in SPAAC |
| Azadibenzocyclooctyne-PEG8-acid | Lengthening of the PEG chain | Enhanced water solubility and altered biodistribution |
| Tetrazine-Azadibenzocyclooctyne-PEG4-acid | Incorporation of a tetrazine moiety | Capability for dual, orthogonal labeling |
Integration into Multiplexed Bioorthogonal Systems
A significant frontier in chemical biology is the ability to simultaneously track multiple biological processes within a single system. This requires the use of several bioorthogonal reactions that proceed independently without interfering with one another. nih.gov this compound and its azide (B81097) partner are a key component of such "multiplexed" systems.
Future research will focus on expanding the compatibility of SPAAC using this compound with other bioorthogonal reaction pairs. Some potential partners for multiplexed labeling include:
Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes (like trans-cyclooctenes) is exceptionally fast and orthogonal to SPAAC. nih.govmdpi.com Researchers can envision a system where cells are treated with an azide-modified biomolecule and a trans-cyclooctene-modified biomolecule, which can then be respectively and simultaneously labeled with this compound and a tetrazine-fluorophore. nih.gov
Isonitrile-Tetrazine Cycloaddition: The [4+1] cycloaddition between isonitriles and tetrazines offers another layer of orthogonality.
Boronic Acid-Hydrazine Ligation: The reaction between 2-formylphenylboronic acid and α-amino-hydrazides is chemoselective and has been shown to be mutually orthogonal to both SPAAC and tetrazine ligation. nih.gov
The successful implementation of these multiplexed systems will allow for more complex and informative biological experiments, such as simultaneously visualizing multiple proteins or tracking different types of post-translational modifications.
Exploration of Advanced Theoretical and Computational Studies (e.g., DFT calculations for reactivity prediction)
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) has emerged as a particularly valuable method for studying bioorthogonal reactions. rsc.org
Future computational work in this area will likely involve:
Predicting Reaction Kinetics: DFT calculations can be used to model the transition state of the SPAAC reaction and calculate the activation energy. scm.com This allows for the in silico prediction of reaction rates for novel this compound derivatives before they are synthesized, saving significant time and resources. chemrxiv.org A lower calculated activation energy generally corresponds to a faster reaction. nih.gov
Understanding Reactivity Trends: By systematically modeling a series of derivatives, researchers can gain fundamental insights into how different structural modifications influence reactivity. nih.gov For example, the degree of ring strain and the electronic properties of the alkyne can be precisely correlated with reaction outcomes. researchgate.net
Solvent Effects: Computational models can also be used to study the effect of the solvent on the reaction rate, which is crucial for predicting performance in complex biological media.
These theoretical studies will guide the rational design of next-generation this compound reagents with optimized properties for specific applications. researchgate.netnih.gov
Table 2: Theoretical Parameters from DFT Calculations for Reactivity Analysis
| Parameter | Description | Implication for Reactivity |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | A lower ΔE‡ indicates a faster reaction rate. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap can indicate higher reactivity. rsc.org |
| Distortion/Interaction Analysis | Decomposes the activation energy into the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules. | Provides insight into the factors controlling reactivity (e.g., ring strain vs. electronic effects). |
Innovations in Reaction Monitoring and Characterization Techniques
As this compound is used in increasingly complex systems, there is a growing need for advanced methods to monitor the progress of the SPAAC reaction in real-time and to characterize the resulting conjugates.
Promising areas for innovation include:
Fluorogenic Probes: Designing this compound derivatives that are initially non-fluorescent but become brightly fluorescent upon reaction with an azide. This "turn-on" response would allow for the direct visualization of the labeling reaction as it happens, without the need to wash away unreacted probe. acs.orgresearchgate.net This can be achieved by incorporating a fluorophore and a quencher into the molecule in such a way that the quenching is relieved upon cycloaddition.
Real-Time NMR Spectroscopy: Techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to hyperpolarize the nuclear spins of the reactants, allowing for the real-time monitoring of the reaction by NMR spectroscopy even at very low concentrations. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry will continue to be essential for confirming the precise structure of the conjugates formed between this compound and its target substrates.
In-Gel Fluorescence: For protein labeling, quantifying the fluorescence signal of the conjugate directly in a polyacrylamide gel provides a straightforward method for determining reaction kinetics and efficiency. researchgate.net
These advanced monitoring techniques will provide a more detailed understanding of reaction dynamics in both cellular and in vivo contexts. nih.gov
Expanding the Scope of Substrate Modification with this compound
While protein and glycan labeling are common applications, future research will undoubtedly expand the range of biomolecules and materials that can be modified using this compound. The key is the ability to introduce an azide group into the target substrate.
Potential new frontiers for substrate modification include:
Nucleic Acids: Site-specific incorporation of azide-modified nucleotides into DNA or RNA would allow for their labeling with this compound for applications in genomics and transcriptomics.
Lipids: Metabolic labeling strategies can be used to incorporate azide-functionalized fatty acids or other lipids into cellular membranes, which can then be visualized by reaction with an this compound probe.
Small Molecule Drugs: Attaching an azide to a drug molecule could allow for its conjugation to a delivery vehicle or a tracking agent functionalized with this compound.
Solid Surfaces and Nanomaterials: Surfaces of materials like microbeads or nanoparticles can be derivatized with azides, allowing for the immobilization of molecules conjugated to this compound. acs.org This is useful for creating diagnostic assays and targeted drug delivery systems. nih.gov
The versatility of the SPAAC reaction, combined with the favorable properties of this compound, ensures its continued role in the development of novel bioconjugates and materials. nih.govnih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the conjugation efficiency of Azadibenzocyclooctyne-PEG4-acid with biomolecules?
- Methodological Answer :
- Controlled Variables : Use standardized molar ratios (e.g., 1:1 to 1:5 ligand-to-target ratios) to optimize reaction conditions. Include negative controls (e.g., reactions without catalysts or under inert atmospheres) to assess non-specific binding .
- Characterization : Employ techniques like HPLC or MALDI-TOF to quantify unreacted starting materials and confirm product formation. Validate purity using NMR (e.g., disappearance of azide peaks) and mass spectrometry .
- Reproducibility : Document reaction parameters (temperature, pH, solvent system) in the methods section, adhering to guidelines for experimental reproducibility .
Q. What are the critical steps for characterizing the purity and stability of this compound in aqueous solutions?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to monitor degradation products. Calculate purity percentages using integrated peak areas .
- Stability Testing : Conduct accelerated stability studies (e.g., 4°C, 25°C, and 37°C) over 1–4 weeks. Compare results with freshly prepared samples via LC-MS to identify hydrolysis or oxidation byproducts .
- Storage Recommendations : Store lyophilized compounds at -20°C under argon, as per safety data sheets, to prevent moisture-induced degradation .
Q. How can researchers validate the specificity of this compound in copper-free click chemistry reactions?
- Methodological Answer :
- Competitive Assays : Introduce competing reagents (e.g., linear PEG derivatives) to test cross-reactivity. Use fluorescence quenching or gel electrophoresis to confirm selective binding .
- Kinetic Studies : Measure reaction rates under varying pH (6.5–8.5) and temperature (25–37°C) conditions to identify optimal specificity windows .
- Literature Comparison : Cross-reference kinetic data with established protocols (e.g., strain-promoted azide-alkyne cycloaddition studies) to validate deviations ≤10% .
Advanced Research Questions
Q. How should researchers resolve contradictory data regarding this compound’s conjugation efficiency across different pH conditions?
- Methodological Answer :
- Hypothesis Testing : Formulate hypotheses (e.g., protonation of PEG4 spacer reduces reactivity) and test via systematic pH titration (5.0–9.0). Use statistical tools (ANOVA, p < 0.05) to assess significance .
- Controlled Replicates : Repeat experiments ≥3 times under identical conditions to distinguish outliers from systemic errors. Include internal standards (e.g., fluorescent tags) for normalization .
- Mechanistic Studies : Employ DFT calculations or molecular dynamics simulations to model pH-dependent conformational changes in the cyclooctyne ring .
Q. What strategies optimize the synthesis of this compound to minimize byproducts during PEG4 spacer elongation?
- Methodological Answer :
- Stepwise Purification : Isolate intermediates after each PEG4 coupling step using size-exclusion chromatography. Monitor purity via LC-MS after each synthetic iteration .
- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) to improve coupling yields. Quantify byproduct formation using GC-MS or NMR integration .
- Scale-Up Protocols : Gradually increase reaction volumes (1 mL to 100 mL) while maintaining stoichiometric ratios. Validate scalability by comparing yields at 10 mg vs. 1 g scales .
Q. How can researchers differentiate artifacts from genuine reaction products when analyzing this compound’s bioorthogonal activity in cellular assays?
- Methodological Answer :
- Negative Controls : Treat cells with non-functionalized PEG4-acid or azide-free probes to identify background signals. Use flow cytometry to quantify false-positive rates .
- Imaging Validation : Correlate fluorescence microscopy results with LC-MS data from cell lysates to confirm intracellular product identity .
- Statistical Thresholds : Apply Benjamini-Hochberg correction to high-throughput datasets to reduce false discovery rates (FDR < 5%) .
Data Presentation and Analysis Guidelines
Q. What statistical methods are recommended for analyzing variability in this compound’s reaction kinetics?
- Methodological Answer :
- Error Propagation : Calculate standard deviations for triplicate measurements and report as mean ± SD. Use Student’s t-test for pairwise comparisons .
- Non-Linear Regression : Fit kinetic data to a second-order rate equation (e.g., ) using software like GraphPad Prism. Report R² values ≥0.95 .
- Outlier Identification : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points before final analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
